REACTION_CXSMILES
|
[CH:1](N(C(C)C)CC)([CH3:3])[CH3:2].[N:10]1([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1.C(I)C.[CH2:31]1[CH2:35]O[CH2:33][CH2:32]1>>[CH2:33]([C:13]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11][N:10]([C:21]([O:23][C:24]([CH3:26])([CH3:25])[CH3:27])=[O:22])[CH2:15][CH2:14]1)[C:32]1[CH:3]=[CH:1][CH:2]=[CH:35][CH:31]=1
|
Name
|
|
Quantity
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6.5 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
25 mL
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Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
N-butyl lithium
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Quantity
|
23 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
|
N1(CCC(CC1)C(=O)OCC)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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C(C)I
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Control Type
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UNSPECIFIED
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Setpoint
|
-35 °C
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Type
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CUSTOM
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Details
|
stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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maintain
|
Type
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CUSTOM
|
Details
|
the reaction at −10° C. for 45 minutes
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Duration
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45 min
|
Type
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TEMPERATURE
|
Details
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then cool
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Type
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CUSTOM
|
Details
|
the reaction to −75° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the reaction at same temp for 30 minutes
|
Duration
|
30 min
|
Type
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STIRRING
|
Details
|
stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
then again cool
|
Type
|
CUSTOM
|
Details
|
the reaction to −75° C.
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
the reaction at room temperature for about 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (monitored by TLC)
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Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with saturated ammonium chloride
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated NaHCO3
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |